2-氰基-3-(二甲基氨基)丙烯酸乙酯

描述

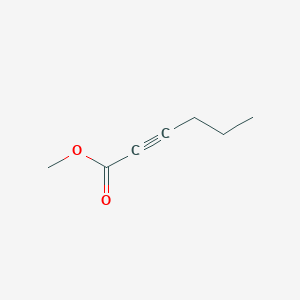

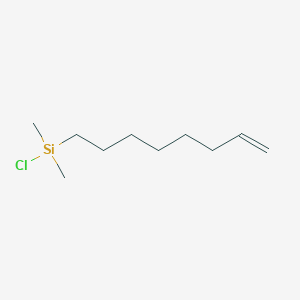

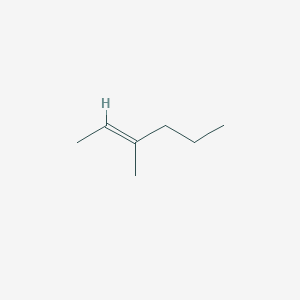

Ethyl 2-cyano-3-(dimethylamino)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains functional groups such as cyano, ester, and dimethylamino, which contribute to its reactivity and utility in different chemical reactions and syntheses .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives has been explored through different methods. For instance, an effective new access to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been achieved through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields . Additionally, ethyl 3-dimethylamino acrylates have been used as starting materials for solvent-free synthesis under microwave irradiations, showcasing an eco-friendly approach to obtaining related compounds . Moreover, a new route involving ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been developed for the solvent-free preparation of complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been extensively studied using X-ray crystallography, infrared spectroscopy, and quantum chemistry. The compound crystallizes in the monoclinic space group and exhibits a nearly planar conformation. The structure is stabilized by intra-molecular and inter-molecular interactions, and the presence of two structural isomers, s-cis and s-trans, has been suggested, with the s-cis conformation being more stable and preferred in the solid state .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate and its derivatives participate in various chemical reactions. For example, they have been used in transamination and aza-annulation reactions to synthesize new compounds such as ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones . Additionally, unexpected [3+2] cycloaddition reactions have been observed with ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, leading to the formation of cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives have been characterized through various spectroscopic and computational methods. The thermal stability of related copolymers has been studied, revealing that they are more stable than their homopolymers . The infrared spectra and structure of cyano and methoxycarbonyl derivatives have been analyzed, indicating a strong polarization of the C≡C bond and a dual molecular and zwitterionic character . Furthermore, detailed spectroscopic analyses of novel derivatives have been carried out, providing insights into their multiple interactions and chemical reactivity .

科学研究应用

鲁非酰胺和别嘌呤醇药物的合成

2-氰基-3-(二甲基氨基)丙烯酸乙酯用于合成鲁非酰胺和别嘌呤醇药物 . 鲁非酰胺是一种抗惊厥药物,与其他药物和疗法联合使用以治疗 Lennox-Gastaut 综合征和各种其他类型的癫痫 . 别嘌呤醇是黄嘌呤氧化酶的酶抑制剂,用于治疗慢性痛风 .

金/丙烯酸聚合物纳米复合材料的制造

2-(二甲基氨基)乙基丙烯酸酯,一种与 2-氰基-3-(二甲基氨基)丙烯酸乙酯类似的化合物,被用于制造金/丙烯酸聚合物纳米复合材料 . 这些纳米复合材料在电子、光学和材料科学等各个领域具有潜在应用 .

与 2-丙烯酰胺基-2-甲基丙烷磺酸 (AMPS) 的共聚

2-(二甲基氨基)乙基丙烯酸酯可以与 2-丙烯酰胺基-2-甲基丙烷磺酸 (AMPS) 进行共聚 . 所得共聚物在水处理、油回收以及作为超级吸水材料方面具有潜在应用 .

有机合成的原料

3-(二甲基氨基)丙烯酸乙酯,一种与 2-氰基-3-(二甲基氨基)丙烯酸乙酯类似的化合物,是重要的原料和有机合成中使用的中间体

安全和危害

Ethyl 2-cyano-3-(dimethylamino)acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of skin contact, wash with plenty of water and consult a doctor . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

作用机制

Target of Action

Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are various biochemical entities involved in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of a wide range of organic compounds . The exact mode of action depends on the specific synthesis process and the other reactants involved.

Pharmacokinetics

It’s important to note that the compound is an irritant and can cause harm if inhaled, ingested, or if it comes into contact with the skin .

Result of Action

The primary result of the action of Ethyl 2-cyano-3-(dimethylamino)acrylate is the synthesis of a variety of organic compounds, including carbonyl compounds, peptides, and heterocyclic compounds . These compounds have a wide range of applications in biochemistry and medicine.

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)